molecular formula C10H12F3NO2 B7874055 3-[4-Amino-2-(trifluoromethyl)phenoxy]propan-1-ol

3-[4-Amino-2-(trifluoromethyl)phenoxy]propan-1-ol

Cat. No.: B7874055
M. Wt: 235.20 g/mol
InChI Key: BNGZZZIARPWTBI-UHFFFAOYSA-N
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Description

3-[4-Amino-2-(trifluoromethyl)phenoxy]propan-1-ol is an organic compound characterized by the presence of an amino group, a trifluoromethyl group, and a phenoxy group attached to a propanol backbone. This compound is of interest due to its unique chemical structure, which imparts specific physical and chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-Amino-2-(trifluoromethyl)phenoxy]propan-1-ol typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Nitration: The starting material, 2-(trifluoromethyl)phenol, undergoes nitration to introduce a nitro group at the para position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Etherification: The resulting 4-amino-2-(trifluoromethyl)phenol is reacted with epichlorohydrin under basic conditions to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[4-Amino-2-(trifluoromethyl)phenoxy]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide.

    Reduction: The amino group can be reduced to an alkylamine using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: 3-[4-Amino-2-(trifluoromethyl)phenoxy]propan-1-one.

    Reduction: 3-[4-(Alkylamino)-2-(trifluoromethyl)phenoxy]propan-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[4-Amino-2-(trifluoromethyl)phenoxy]propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[4-Amino-2-(trifluoromethyl)phenoxy]propan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine: Known for its use as an antidepressant.

    4-Amino-2-(trifluoromethyl)pyridine: Used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

3-[4-Amino-2-(trifluoromethyl)phenoxy]propan-1-ol is unique due to its combination of an amino group, a trifluoromethyl group, and a phenoxy group on a propanol backbone. This specific arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.

Properties

IUPAC Name

3-[4-amino-2-(trifluoromethyl)phenoxy]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO2/c11-10(12,13)8-6-7(14)2-3-9(8)16-5-1-4-15/h2-3,6,15H,1,4-5,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNGZZZIARPWTBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(F)(F)F)OCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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